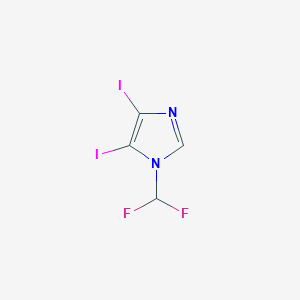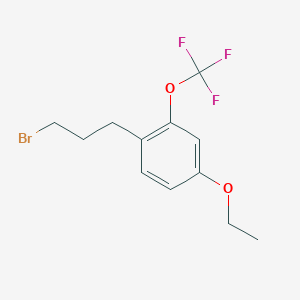![molecular formula C7H15IO3 B14054082 1-Iodo-3-[(2-methoxyethoxy)methoxy]propane CAS No. 100350-23-0](/img/structure/B14054082.png)
1-Iodo-3-[(2-methoxyethoxy)methoxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C7H15IO3. It is characterized by the presence of an iodine atom attached to a propane backbone, along with two methoxyethoxy groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- typically involves the iodination of a suitable precursor. One common method is the reaction of 1,3-dihydroxypropane with iodine and a base, followed by the introduction of methoxyethoxy groups through etherification reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of propane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted propane derivatives.
Oxidation: Alcohols and ketones.
Reduction: Propane derivatives with different functional groups.
Scientific Research Applications
Chemistry: Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and methoxyethoxy groups. These functional groups allow the compound to interact with different molecular targets, facilitating reactions like substitution and oxidation. The pathways involved often include nucleophilic substitution and electron transfer processes.
Comparison with Similar Compounds
- Propane, 1-bromo-3-[(2-methoxyethoxy)methoxy]-
- Propane, 1-chloro-3-[(2-methoxyethoxy)methoxy]-
- Propane, 1-iodo-2-[(2-methoxyethoxy)methoxy]-
Comparison:
- Uniqueness: The presence of the iodine atom in Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- makes it more reactive in substitution reactions compared to its bromo and chloro analogs.
- Reactivity: Iodine is a better leaving group than bromine and chlorine, making the compound more suitable for certain synthetic applications.
- Applications: While similar compounds may be used in similar applications, the specific reactivity of the iodine derivative can make it more advantageous in certain chemical syntheses.
Properties
CAS No. |
100350-23-0 |
|---|---|
Molecular Formula |
C7H15IO3 |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-iodo-3-(2-methoxyethoxymethoxy)propane |
InChI |
InChI=1S/C7H15IO3/c1-9-5-6-11-7-10-4-2-3-8/h2-7H2,1H3 |
InChI Key |
BMIQVKDAFYUXRJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


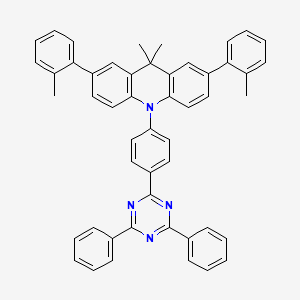
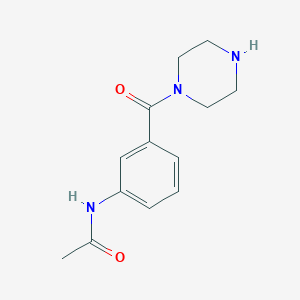
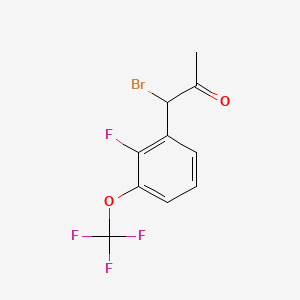
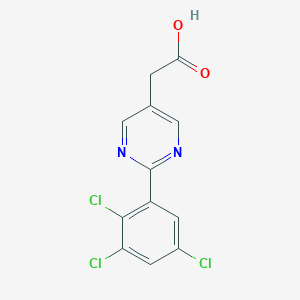
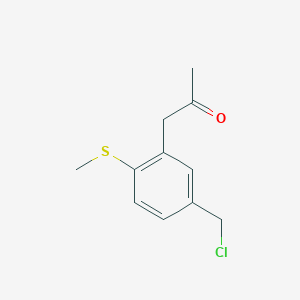

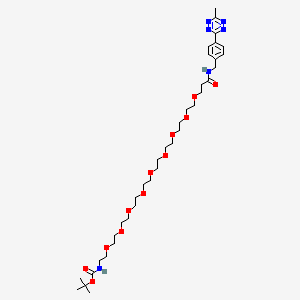
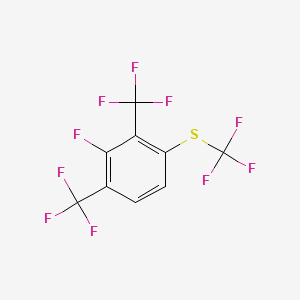
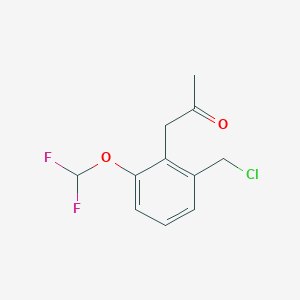
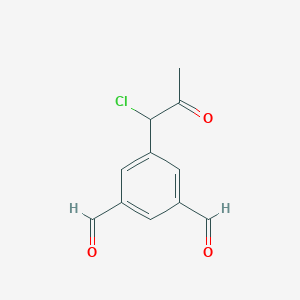
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
